tert-Butyl (2-amino-3-hydroxypropyl)carbamate
Overview
Description
Tert-Butyl (2-amino-3-hydroxypropyl)carbamate: is a chemical compound with the molecular formula C8H18N2O3 and a molecular weight of 190.24 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a reaction between tert-butyl chloroformate and 2-amino-3-hydroxypropylamine under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Derivatives with different functional groups.
Mechanism of Action
Target of Action
Tert-Butyl (2-amino-3-hydroxypropyl)carbamate, also known as 3-(Boc-amino)-2-amino-1-propanol, is a biochemical reagent It is known to be used in the synthesis of various organic compounds .
Mode of Action
It is known to be an amine-protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds , which suggests that it may play a role in various biochemical pathways depending on the context of its use.
Pharmacokinetics
As a biochemical reagent, it is likely to have specific pharmacokinetic properties that influence its bioavailability and efficacy in various applications .
Result of Action
As a biochemical reagent, it is likely to have specific effects depending on the context of its use .
Action Environment
It is recommended to be stored at 2-8°c, protected from light, and in an argon-charged environment .
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a precursor for bioactive molecules and is used in the study of biological processes. Medicine: The compound is explored for its potential therapeutic applications, including drug development. Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Tert-butyl (3-hydroxypropyl)carbamate: Similar structure but with a different amino group placement.
Tert-butyl (2-aminoethyl)carbamate: Similar backbone but with a shorter alkyl chain.
Uniqueness: Tert-Butyl (2-amino-3-hydroxypropyl)carbamate is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-(2-amino-3-hydroxypropyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTCLLZTTRWASL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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